molecular formula C20H22ClNO2 B11180682 (3-chlorophenyl)(8-methoxy-2,2,4-trimethyl-3,4-dihydroquinolin-1(2H)-yl)methanone

(3-chlorophenyl)(8-methoxy-2,2,4-trimethyl-3,4-dihydroquinolin-1(2H)-yl)methanone

Cat. No.: B11180682
M. Wt: 343.8 g/mol
InChI Key: HLLGHFADSLEKIG-UHFFFAOYSA-N
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Description

(3-chlorophenyl)(8-methoxy-2,2,4-trimethyl-3,4-dihydroquinolin-1(2H)-yl)methanone is an organic compound that belongs to the class of quinoline derivatives. These compounds are known for their diverse biological activities and are often used in medicinal chemistry for the development of new therapeutic agents.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (3-chlorophenyl)(8-methoxy-2,2,4-trimethyl-3,4-dihydroquinolin-1(2H)-yl)methanone typically involves the following steps:

    Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 3-chlorobenzoyl chloride and 8-methoxy-2,2,4-trimethyl-3,4-dihydroquinoline.

    Reaction Conditions: The reaction is usually carried out in the presence of a base, such as triethylamine, under an inert atmosphere to prevent oxidation. The reaction mixture is heated to a specific temperature to facilitate the formation of the desired product.

    Purification: The crude product is purified using techniques such as recrystallization or column chromatography to obtain the pure compound.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The reaction conditions are optimized to maximize yield and minimize by-products. Advanced purification techniques, such as high-performance liquid chromatography (HPLC), are employed to ensure the purity of the final product.

Chemical Reactions Analysis

Types of Reactions

(3-chlorophenyl)(8-methoxy-2,2,4-trimethyl-3,4-dihydroquinolin-1(2H)-yl)methanone can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form quinoline N-oxide derivatives.

    Reduction: Reduction reactions can convert the compound into its corresponding amine derivatives.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Nucleophiles such as amines, thiols, or alkoxides are employed under basic conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinoline N-oxide derivatives, while reduction may produce amine derivatives.

Scientific Research Applications

(3-chlorophenyl)(8-methoxy-2,2,4-trimethyl-3,4-dihydroquinolin-1(2H)-yl)methanone has several scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, such as antimicrobial or anticancer properties.

    Medicine: Investigated for its potential therapeutic effects in treating various diseases.

    Industry: Utilized in the development of new materials or as a precursor in chemical manufacturing processes.

Mechanism of Action

The mechanism of action of (3-chlorophenyl)(8-methoxy-2,2,4-trimethyl-3,4-dihydroquinolin-1(2H)-yl)methanone involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    Quinoline: A parent compound with a similar structure but lacking the specific substituents.

    Chloroquine: A well-known antimalarial drug with a quinoline core structure.

    Quinacrine: Another antimalarial compound with structural similarities.

Uniqueness

(3-chlorophenyl)(8-methoxy-2,2,4-trimethyl-3,4-dihydroquinolin-1(2H)-yl)methanone is unique due to its specific substituents, which may confer distinct biological activities and chemical properties compared to other quinoline derivatives. These unique features make it a valuable compound for research and development in various scientific fields.

Properties

Molecular Formula

C20H22ClNO2

Molecular Weight

343.8 g/mol

IUPAC Name

(3-chlorophenyl)-(8-methoxy-2,2,4-trimethyl-3,4-dihydroquinolin-1-yl)methanone

InChI

InChI=1S/C20H22ClNO2/c1-13-12-20(2,3)22(18-16(13)9-6-10-17(18)24-4)19(23)14-7-5-8-15(21)11-14/h5-11,13H,12H2,1-4H3

InChI Key

HLLGHFADSLEKIG-UHFFFAOYSA-N

Canonical SMILES

CC1CC(N(C2=C1C=CC=C2OC)C(=O)C3=CC(=CC=C3)Cl)(C)C

Origin of Product

United States

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